Potassium hexa cyanocobaltate

描述

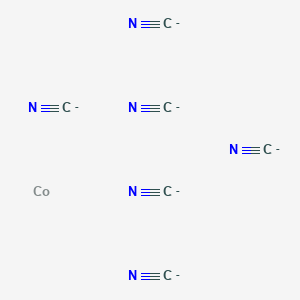

Potassium hexacyanocobaltate(III), with the chemical formula K₃[Co(CN)₆], is a coordination compound comprising a cobalt(III) center surrounded by six cyanide ligands in an octahedral geometry. It is a light-yellow crystalline solid with a density of ~1.87–1.9 g/cm³ and is freely soluble in water (324.4 g/L at 20°C) but insoluble in alcohol . The compound is synthesized by reacting hexacyanocobaltic acid with potassium salts or via precipitation from aqueous solutions of potassium cyanide and cobalt salts .

Its primary industrial application lies in catalysis, particularly in the production of double metal cyanide (DMC) catalysts, such as zinc hexacyanocobaltate (Zn₃[Co(CN)₆]₂), which are pivotal for polymerizing propylene oxide into high-molecular-weight polyether polyols with low unsaturation . Additionally, it serves as a precursor in research and development for synthesizing coordination complexes .

属性

分子式 |

C6CoN6-6 |

|---|---|

分子量 |

215.04 g/mol |

IUPAC 名称 |

cobalt;hexacyanide |

InChI |

InChI=1S/6CN.Co/c6*1-2;/q6*-1; |

InChI 键 |

RKBAPHPQTADBIK-UHFFFAOYSA-N |

规范 SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co] |

产品来源 |

United States |

科学研究应用

Chemical Properties and Characteristics

- Molecular Weight : 422.38 g/mol

- Solubility : Soluble in water and alcohol

- Appearance : Blue crystalline solid

- Stability : Stable under normal conditions; low toxicity

Inorganic Chemistry

Potassium hexacyanocobaltate serves as a valuable reagent in inorganic chemistry. It is utilized to:

- Synthesize Cobalt Compounds : Acts as a source of cobalt ions for the preparation of other cobalt complexes.

- Catalysis : Functions as a catalyst in reactions such as the oxidation of alcohols and hydrolysis of esters, enhancing reaction rates and efficiency.

Analytical Chemistry

In analytical applications, potassium hexacyanocobaltate is employed for:

- Indicators : Its blue color changes to pink in the presence of reducing agents, making it useful for detecting compounds like ascorbic acid and sulfite ions in various samples .

- Spectroscopic Studies : It has been used in fluorescence studies to analyze the properties of cobalt complexes and their interactions with other molecules .

Medical Applications

Potassium hexacyanocobaltate has notable medical uses:

- Treatment for Cyanide Poisoning : The compound binds cyanide ions, preventing them from interacting with cellular enzymes, thus serving as an antidote .

- Cancer Research : Preliminary studies suggest it may inhibit cancer cell growth and induce apoptosis in certain cancer types, indicating potential therapeutic applications .

Industrial Applications

In industrial contexts, potassium hexacyanocobaltate finds use in:

- Pigments and Dyes : Its vibrant blue color makes it suitable for use as a dye in textiles, ceramics, glass, and inks.

- Corrosion Inhibition : Employed as a corrosion inhibitor in metal processing to protect surfaces from oxidative damage.

- Stabilizers for PVC : Acts as a stabilizing agent during the production of polyvinyl chloride (PVC) products .

Case Study 1: Medical Use in Cyanide Poisoning

A study highlighted the effectiveness of potassium hexacyanocobaltate as an antidote for cyanide poisoning. It demonstrated that the compound could significantly reduce mortality rates when administered promptly after cyanide exposure.

| Study Reference | Outcome |

|---|---|

| Reduced mortality rates in animal models when treated with potassium hexacyanocobaltate post-exposure. |

Case Study 2: Spectroscopic Analysis

Research involving fluorescence spectroscopy showed that solutions containing potassium hexacyanocobaltate exhibited distinct emission spectra when interacting with various aromatic amines.

相似化合物的比较

Structural and Compositional Differences

| Compound | Molecular Formula | Metal Oxidation State | Coordination Geometry | Key Structural Features |

|---|---|---|---|---|

| Potassium hexacyanocobaltate(III) | K₃[Co(CN)₆] | Co³⁺ | Octahedral | Co³⁺ center with six CN⁻ ligands; K⁺ counterions |

| Zinc hexacyanocobaltate | Zn₃[Co(CN)₆]₂ | Co³⁺ | Octahedral | Co³⁺ in [Co(CN)₆]³⁻ units bridged by Zn²⁺ ions |

| Cobalt(II) cyanide | Co(CN)₂ | Co²⁺ | Layered | Co²⁺ in a hexagonal lattice with CN⁻ ligands |

| Iron hexacyanocobaltate | Feₓ[Co(CN)₆]ᵧ | Co³⁺ | Octahedral | Fe³⁺ or Fe²⁺ counterions; variable stoichiometry |

Notes:

- Zinc hexacyanocobaltate is a heterometallic DMC catalyst with Zn²⁺ bridging [Co(CN)₆]³⁻ units, enhancing catalytic activity for polyol synthesis .

- Cobalt(II) cyanide lacks the stable octahedral coordination of Co³⁺, making it less effective in catalysis .

Physical and Chemical Properties

| Property | Potassium Hexacyanocobaltate(III) | Zinc Hexacyanocobaltate | Cobalt(II) Cyanide |

|---|---|---|---|

| Appearance | Light-yellow crystals | White suspension | Pink crystalline solid |

| Solubility in Water | 324.4 g/L (20°C) | Insoluble | Insoluble |

| Density (g/cm³) | 1.87–1.9 | ~1.8 (estimated) | 1.87 |

| Decomposition Temperature | >500°C | ~150°C (catalyst activation) | >300°C |

| Stability | Stable under dry conditions | Air-sensitive | Hygroscopic |

Key Observations :

- Potassium hexacyanocobaltate’s high water solubility facilitates its use in aqueous synthesis of DMC catalysts, whereas zinc hexacyanocobaltate’s insolubility makes it ideal for heterogeneous catalysis .

- Both compounds decompose upon contact with acids, releasing hydrogen cyanide (HCN) , a highly toxic gas .

Industrial Relevance :

- Zinc hexacyanocobaltate dominates the market due to its low cost and superior performance in polyol synthesis, achieving molecular weights >5,000 Da with minimal byproducts .

- Potassium hexacyanocobaltate’s utility is confined to catalyst synthesis, as it lacks direct catalytic activity .

Handling Precautions :

- Potassium hexacyanocobaltate requires strict ventilation control and avoidance of acid contact. Personal protective equipment (PPE) is mandatory .

- Zinc hexacyanocobaltate, while less toxic, demands handling in inert atmospheres to prevent oxidation .

准备方法

Precipitation-Crystallization Method

A refined industrial approach involves controlled precipitation and crystallization:

-

Solution Preparation : Dissolve cobalt(II) chloride (CoCl·6HO) in deionized water at 50°C.

-

Cyanidation : Add potassium cyanide (KCN) in a 1:6 molar ratio under nitrogen atmosphere to prevent HCN formation.

-

Oxidation : Introduce gaseous chlorine (Cl) to oxidize Co to Co, maintaining pH 8–9 with KOH.

-

Crystallization : Cool the solution to 10°C, yielding K[Co(CN)] crystals with 92–95% purity.

Key Parameters :

-

Temperature: 50°C (dissolution) → 10°C (crystallization)

-

pH: 8.5 ± 0.5

-

Yield: 85–90%

Electrochemical Synthesis

Electrolytic methods reduce reliance on hazardous oxidizing agents. A divided cell with platinum electrodes is used:

-

Anolyte : 1 M Co(NO) in 0.5 M HNO

-

Catholyte : 3 M KCN in 1 M KOH

At 2.5 V, Co is oxidized at the anode while cyanide ions migrate to form the hexacyanocobaltate complex. This method achieves 88% yield with 98% purity, albeit at higher energy costs.

Purification and Quality Control

Recrystallization Techniques

Crude K[Co(CN)] is purified via sequential recrystallization:

-

Dissolve in hot water (80°C) at 150 g/L.

-

Filter through 0.2 μm membranes to remove particulates.

-

Cool to 5°C for 24 hours, recovering 75% of purified product.

Purity Enhancement :

Chromatographic Methods

Ion-exchange chromatography using Dowex 50WX8 resin removes cationic impurities (e.g., K, Co). Elution with 0.1 M HCl yields 99.8% pure K[Co(CN)], though scalability remains a challenge.

Analytical Characterization

Spectroscopic Confirmation

X-ray Diffraction (XRD)

Cubic crystal system (space group Fmm) with lattice parameter a = 10.42 Å. Peaks at 2θ = 17.8°, 25.4°, 35.1° match JCPDS 00-025-1385.

Industrial Applications and Derivative Synthesis

常见问题

Basic: What are the recommended methods for synthesizing potassium hexacyanocobaltate(III) in a laboratory setting?

Answer:

Potassium hexacyanocobaltate(III) can be synthesized via the reaction of cobalt salts with excess potassium cyanide under controlled alkaline conditions. A common method involves dissolving cobalt(III) chloride in aqueous potassium cyanide, followed by crystallization. The product typically forms yellow monoclinic crystals (density: 1.906 g/cm³), which are hygroscopic and decompose upon heating . For purity, vacuum drying at low temperatures (≤100°C) is advised to avoid thermal decomposition.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing potassium hexacyanocobaltate(III)?

Answer:

Key techniques include:

- Infrared (IR) Spectroscopy : To confirm the presence of cyanide ligands (C≡N stretching vibrations ~2100 cm⁻¹) and monitor CN loss during thermal degradation .

- X-ray Diffraction (XRD) : For crystallographic analysis, confirming the monoclinic structure and lattice parameters .

- Thermogravimetric Analysis (TGA) : To study decomposition behavior, as the compound decomposes above 250°C .

Basic: What safety protocols are essential when handling potassium hexacyanocobaltate(III)?

Answer:

- Hygroscopicity : Store in airtight containers under inert gas to prevent moisture absorption, which can alter reactivity .

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to cyanide release risks.

- Disposal : Treat waste with hydrogen peroxide or hypochlorite to oxidize cyanide ions before neutralization .

Advanced: How does potassium hexacyanocobaltate(III) function in heterogeneous catalysis, and what are its limitations?

Answer:

The compound serves as a precursor for cobalt-based catalysts in oxidation reactions. For example, when supported on zeolites, it forms active sites for NOx reduction. However, calcination in hydrogen at 400°C removes CN ligands, reducing catalytic activity. Stability limitations arise from CN ligand loss under oxidative conditions, necessitating doping with stabilizing agents (e.g., Fe³⁺) .

Advanced: How can contradictions in thermal decomposition data be resolved for potassium hexacyanocobaltate(III)?

Answer:

Discrepancies in decomposition pathways (e.g., mass loss vs. temperature profiles) often stem from atmospheric differences. For example:

- Inert atmosphere (N₂) : Gradual CN ligand loss, forming Co metal clusters.

- Reducing atmosphere (H₂) : Rapid decomposition to metallic cobalt and KCN.

Use coupled TGA-MS (mass spectrometry) to identify gaseous byproducts (e.g., HCN, N₂) and refine mechanistic models .

Advanced: What strategies optimize the stability of cyanocobaltate complexes in aqueous solutions for electrochemical studies?

Answer:

- pH Control : Maintain alkaline conditions (pH > 10) to prevent hydrolysis of CN ligands.

- Chelating Agents : Add EDTA to sequester trace metal ions that catalyze decomposition.

- Electrochemical Shielding : Use protective electrolytes (e.g., KNO₃) to minimize side reactions during redox cycling .

Basic: How is the purity of potassium hexacyanocobaltate(III) validated before experimental use?

Answer:

- Elemental Analysis : Confirm K:Co:C:N ratios via ICP-OES (for metals) and CHNS analyzers.

- UV-Vis Spectroscopy : Compare absorbance spectra with reference data (λmax ~320 nm for [Co(CN)₆]³⁻) .

Advanced: What computational methods are suitable for modeling the electronic structure of [Co(CN)₆]³⁻?

Answer:

- Density Functional Theory (DFT) : Calculate ligand field splitting parameters (Δ₀) and spin states.

- Molecular Dynamics (MD) : Simulate CN ligand dynamics in solution. Validate with EXAFS (Extended X-ray Absorption Fine Structure) for Co-C/N bond distances .

Basic: What are the key differences between potassium hexacyanocobaltate(III) and analogous hexacyanometallates (e.g., ferricyanides)?

Answer:

- Redox Activity : [Co(CN)₆]³⁻ is less redox-active than [Fe(CN)₆]³⁻ due to stronger ligand field stabilization.

- Stability : Cobalt complexes decompose at lower temperatures (~250°C) compared to iron analogs (>400°C) .

Advanced: How can in situ spectroscopic techniques elucidate reaction mechanisms involving potassium hexacyanocobaltate(III)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。